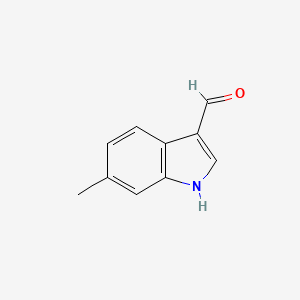

6-Methylindole-3-carboxaldehyde

Cat. No. B1309500

M. Wt: 159.18 g/mol

InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04256641

Procedure details

A 12-l. three-necked flask, equipped with a mechanical stirrer, a thermometer and a dropping funnel provided with a Drierite drying tube was charged with 610 ml (7.9 moles) of N,N-dimethylformamide. The flask was immersed in an ice bath and 217 g (1.42 moles) of phosphorus oxychloride was added at 5°-10° with stirring over 1 hour. The dropping funnel was rinsed with 20 ml of dimethylformamide and the light pink orange oil was stirred for further 10 minutes in the ice bath. Then a solution of 156 g (1.19 moles) of 6-methylindole in 156 ml of dimethylformamide was added at 5°-10° C. over a period of 1 hour. The ice bath was removed and the red orange solution was stirred for an additional hour, while the flask content warmed up to room temperature. At the end of the reaction period, 1.17 kg of crushed ice was added. The temperature fell to -10° and after a short time a light yellow slurry was formed. The reaction mixture was stirred for 1 hour, as the temperature came to 15°. Then a solution of 840 g (13.0 moles) of potassium hydroxide pellets (87% assay) in 2 l of water was added over 30 minutes, during which time the pot temperature rose to 50°. After the addition was complete, the dropping funnel was replaced by a reflux condenser and the orange solution was heated rapidly with stirring on a steam bath to 93° and kept at this temperature for 30 minutes. The mixture was allowed to stand at room temperature overnight. The precipitate was collected by suction filtration, washed with water and dried at 60° (constant weight) to give 186.5 g (98%) of product as orange crystals, m.p. 183°-186°.

[Compound]

Name

12-l

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[K+].CN(C)[CH:20]=[O:21]>O>[CH3:6][C:7]1[CH:15]=[C:14]2[C:10]([C:11]([CH:20]=[O:21])=[CH:12][NH:13]2)=[CH:9][CH:8]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

12-l

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

217 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

156 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C2C=CNC2=C1

|

|

Name

|

|

|

Quantity

|

156 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

840 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

610 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring over 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked flask, equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thermometer and a dropping funnel provided with a Drierite drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was immersed in an ice bath

|

WASH

|

Type

|

WASH

|

|

Details

|

The dropping funnel was rinsed with 20 ml of dimethylformamide

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the light pink orange oil was stirred for further 10 minutes in the ice bath

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the red orange solution was stirred for an additional hour, while the flask content

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period, 1.17 kg of crushed ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fell to -10°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after a short time a light yellow slurry was formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 1 hour, as the temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

came to 15°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 50°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dropping funnel was replaced by a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the orange solution was heated rapidly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring on a steam bath to 93°

|

WAIT

|

Type

|

WAIT

|

|

Details

|

kept at this temperature for 30 minutes

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60° (constant weight)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C2C(=CNC2=C1)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 186.5 g | |

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |